7-methoxy-1H-indol-4-ol
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Overview
Description
7-Methoxy-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate carbonyl compound.
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The products formed depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the indole ring .
Scientific Research Applications
7-Methoxy-1H-indol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-methoxy-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
5-Methoxyindole: Another methoxy-substituted indole with similar properties.
7-Bromoindole: A halogenated indole derivative with distinct chemical reactivity
Uniqueness: 7-Methoxy-1H-indol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The methoxy group at the 7-position can affect the compound’s electronic properties and interactions with biological targets .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-methoxy-1H-indol-4-ol |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7(11)6-4-5-10-9(6)8/h2-5,10-11H,1H3 |
InChI Key |
YSUMPWFXYLNNSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C=CN2 |
Origin of Product |
United States |
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